Cas no 132276-04-1 (2-((4-Methylphenyl)sulfonyl)-2-(4-oxo-5-phenyl(2,5-thiazolidinylidene))ethanenitrile)

2-((4-Methylphenyl)sulfonyl)-2-(4-oxo-5-phenyl(2,5-thiazolidinylidene))ethanenitrile Chemical and Physical Properties
Names and Identifiers
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- 2-((4-METHYLPHENYL)SULFONYL)-2-(4-OXO-5-PHENYL(2,5-THIAZOLIDINYLIDENE))ETHANENITRILE
- 2-((4-Methylphenyl)sulfonyl)-2-(4-oxo-5-phenyl(2,5-thiazolidinylidene))ethanenitrile
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- MDL: MFCD00171221
- Inchi: 1S/C18H14N2O3S2/c1-13-7-9-15(10-8-13)25(22,23)16(11-19)18-20(17(21)12-24-18)14-5-3-2-4-6-14/h2-10H,12H2,1H3/b18-16+
- InChI Key: UIZVESLHTGKLJM-FBMGVBCBSA-N
- SMILES: S(C1C=CC(C)=CC=1)(/C(/C#N)=C1\N(C2C=CC=CC=2)C(CS\1)=O)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 3
- Complexity: 700
- XLogP3: 3
- Topological Polar Surface Area: 112
2-((4-Methylphenyl)sulfonyl)-2-(4-oxo-5-phenyl(2,5-thiazolidinylidene))ethanenitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB161269-5 g |
2-((4-Methylphenyl)sulfonyl)-2-(4-oxo-5-phenyl(2,5-thiazolidinylidene))ethanenitrile |
132276-04-1 | 5 g |
€377.50 | 2023-07-20 | ||
abcr | AB161269-1 g |
2-((4-Methylphenyl)sulfonyl)-2-(4-oxo-5-phenyl(2,5-thiazolidinylidene))ethanenitrile |
132276-04-1 | 1 g |
€211.30 | 2023-07-20 | ||
abcr | AB161269-5g |
2-((4-Methylphenyl)sulfonyl)-2-(4-oxo-5-phenyl(2,5-thiazolidinylidene))ethanenitrile; . |
132276-04-1 | 5g |
€377.50 | 2024-06-10 | ||
abcr | AB161269-1g |
2-((4-Methylphenyl)sulfonyl)-2-(4-oxo-5-phenyl(2,5-thiazolidinylidene))ethanenitrile; . |
132276-04-1 | 1g |
€211.30 | 2024-06-10 | ||
abcr | AB161269-10 g |
2-((4-Methylphenyl)sulfonyl)-2-(4-oxo-5-phenyl(2,5-thiazolidinylidene))ethanenitrile |
132276-04-1 | 10 g |
€482.50 | 2023-07-20 | ||
abcr | AB161269-10g |
2-((4-Methylphenyl)sulfonyl)-2-(4-oxo-5-phenyl(2,5-thiazolidinylidene))ethanenitrile; . |
132276-04-1 | 10g |
€482.50 | 2024-06-10 |
2-((4-Methylphenyl)sulfonyl)-2-(4-oxo-5-phenyl(2,5-thiazolidinylidene))ethanenitrile Related Literature
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Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
Additional information on 2-((4-Methylphenyl)sulfonyl)-2-(4-oxo-5-phenyl(2,5-thiazolidinylidene))ethanenitrile
Introduction to 2-((4-Methylphenyl)sulfonyl)-2-(4-oxo-5-phenyl(2,5-thiazolidinylidene))ethanenitrile (CAS No. 132276-04-1)
2-((4-Methylphenyl)sulfonyl)-2-(4-oxo-5-phenyl(2,5-thiazolidinylidene))ethanenitrile is a sophisticated organic compound with a molecular structure that has garnered significant attention in the field of pharmaceutical chemistry. This compound, identified by its CAS number 132276-04-1, represents a convergence of multiple chemical functionalities, making it a subject of interest for researchers exploring novel therapeutic agents. The presence of both sulfonyl and nitrile groups, coupled with an intricate heterocyclic framework, suggests potential applications in drug design and development.
The chemical structure of 2-((4-Methylphenyl)sulfonyl)-2-(4-oxo-5-phenyl(2,5-thiazolidinylidene))ethanenitrile features a central ethanenitrile backbone, which is further substituted with a sulfonyl group linked to a phenyl ring and an N-heterocyclic system. The N-heterocyclic component, specifically the 4-oxo-5-phenyl(2,5-thiazolidinylidene) moiety, introduces additional complexity and reactivity. This arrangement of functional groups opens up diverse possibilities for interactions with biological targets, making it a promising candidate for further investigation.
In recent years, there has been growing interest in the development of molecules that can modulate biological pathways through multiple mechanisms. The combination of a sulfonyl group and an N-heterocyclic system in CAS No. 132276-04-1 aligns well with this trend. Sulfonyl groups are known for their ability to enhance binding affinity and selectivity, while N-heterocycles are often integral to bioactive molecules due to their stability and ability to engage with biological receptors. The specific arrangement in this compound suggests potential applications in areas such as inflammation modulation, enzyme inhibition, and other therapeutic domains.
One of the most compelling aspects of 2-((4-Methylphenyl)sulfonyl)-2-(4-oxo-5-phenyl(2,5-thiazolidinylidene))ethanenitrile is its structural diversity. The presence of the 4-methylphenyl group provides an additional layer of complexity that can influence both the electronic properties and solubility of the molecule. This feature is particularly important in drug design, where optimizing physicochemical properties is crucial for achieving desired pharmacokinetic profiles. Researchers have been exploring how such structural modifications can enhance drug-like characteristics without compromising biological activity.
Recent studies have highlighted the importance of N-heterocycles in medicinal chemistry. These heterocyclic systems are frequently found in natural products and pharmaceuticals due to their ability to mimic biological structures and facilitate specific interactions. The thiazolidinone core in CAS No. 132276-04-1 is a prime example of an N-heterocycle that has shown promise in various pharmacological contexts. Its incorporation into the molecular framework suggests that this compound may exhibit unique biological properties that could be exploited for therapeutic purposes.
The nitrile group in the structure also plays a critical role in determining the reactivity and potential applications of 2-((4-Methylphenyl)sulfonyl)-2-(4-oxo-5-phenyl(2,5-thiazolidinylidene))ethanenitrile. Nitriles are versatile functional groups that can participate in various chemical reactions, including nucleophilic additions and cycloadditions, which are often employed in synthetic chemistry. Additionally, nitriles have been reported to exhibit bioactivity across multiple therapeutic areas, including anti-inflammatory and anticancer effects. The combination of these features makes this compound an intriguing subject for further exploration.
From a synthetic perspective, the preparation of CAS No. 132276-04-1 presents both challenges and opportunities. The synthesis involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the sulfonyl group necessitates precise control over reaction conditions to avoid unwanted side products. Similarly, the installation of the N-heterocyclic system requires expertise in heterocyclic chemistry to achieve the desired structural integrity.
In conclusion,2-( (4-Methylphenyl)sulfonyl)-2-(4 oxo -5 phenyl(25 thiazolidin ylidene) ethanenitrile (CAS No 132276041) is a structurally complex organic compound with significant potential in pharmaceutical research Its unique combination of functional groups positions it as a promising candidate for further investigation into various therapeutic applications The ongoing exploration of its biological activity synthetic pathways and pharmacological properties underscores its importance as a subject of scientific inquiry
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